6-chloro-1H-indazole-3-carboxylic Acid
Overview
Description
6-Chloro-1H-indazole-3-carboxylic Acid is a chemical compound with the empirical formula C7H5ClN2 . It is a derivative of indazole, a heterocyclic compound .
Synthesis Analysis
The synthesis of 1H- and 2H-indazoles, including 6-chloro-1H-indazole-3-carboxylic Acid, has been the subject of recent research . Strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis
The molecular structure of 6-Chloro-1H-indazole-3-carboxylic Acid is characterized by a chlorine atom attached to the 6th position of the indazole ring .Chemical Reactions Analysis
Indazole-containing heterocyclic compounds, including 6-chloro-1H-indazole-3-carboxylic Acid, have been synthesized using various methods . These include reactions under catalyst- and solvent-free conditions, Cu2O-mediated cyclization of o-haloaryl-N-tosylhydrazones, Ag-catalyzed nitration–annulation with tert-butyl nitrite, iodine-mediated intramolecular aryl and sp3 C–H amination, and metal-free reaction of aryl-hydrazones with montmorillonite K-10 under O2 atmosphere .Physical And Chemical Properties Analysis
6-Chloro-1H-indazole-3-carboxylic Acid has a molecular weight of 152.58 . More detailed physical and chemical properties such as density, boiling point, vapor pressure, and solubility can be found on ChemSpider .Scientific Research Applications
Antispermatogenic Agents
6-Chloro-1H-indazole-3-carboxylic acid and its derivatives have been explored for their potential as antispermatogenic agents. Studies have found that certain derivatives, like 1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxylic acid, exhibit potent activity in inhibiting spermatogenesis and reducing testicular weight (Corsi & Palazzo, 1976).
Enthalpy of Formation Studies
Research into the enthalpy of formation for compounds like 1H-indazole-3-carboxylic acid has been conducted to understand their structural and energetic properties. These studies involve experimental methods like calorimetry and theoretical approaches such as auxiliary density functional theory (Orozco-Guareño et al., 2019).
Synthesis and Structural Studies
Significant research has been focused on the synthesis and structural characterization of 6-chloro-1H-indazole-3-carboxylic acid and its variants. For example, one study examined the crystal structure of 1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxylic acid to better understand its properties (Hu Yong-zhou, 2008).
Applications in Male Contraception
Research has been conducted on derivatives of 6-chloro-1H-indazole-3-carboxylic acid for potential use in male contraception. These compounds have been shown to affect the Sertoli-germ cell adherens junctions, leading to germ cell loss from the seminiferous epithelium without affecting the hypothalamus-pituitary-testicular axis (Cheng et al., 2002).
Improved Synthesis Methods
Studies have also focused on improving the synthesis methods for 6-chloro-1H-indazole-3-carboxylic acid, aiming to make the process more cost-effective and suitable for industrial manufacture (Rao Er-chang, 2006).
Safety And Hazards
properties
IUPAC Name |
6-chloro-1H-indazole-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O2/c9-4-1-2-5-6(3-4)10-11-7(5)8(12)13/h1-3H,(H,10,11)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCGHMISXTKQRRF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)NN=C2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40442066 | |
Record name | 6-chloro-1H-indazole-3-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40442066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-1H-indazole-3-carboxylic Acid | |
CAS RN |
129295-31-4 | |
Record name | 6-Chloro-1H-indazole-3-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=129295-31-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-chloro-1H-indazole-3-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40442066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-chloro-1H-indazole--carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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